Psi-697

Venous Thrombosis Vascular Injury Anti-inflammatory

PSI-697 is the definitive orally bioavailable, non-carbohydrate P-selectin/PSGL-1 antagonist for thrombosis and inflammation research. Unlike pan-selectin inhibitors or antibodies, it uniquely preserves hemostasis—delivering >80% vein lumen recanalization in primate DVT models without bleeding time prolongation. Quantitatively superior to LMWH in head-to-head studies: significantly reduces vein wall intimal thickening and IL-13. Validated 40.2% neointimal reduction at 30 mg/kg in rat carotid injury. In SCD models, reduces adherent neutrophils by 55% and neutrophil-platelet aggregates by 78%. Batch-certified purity ensures experimental reproducibility.

Molecular Formula C21H18ClNO3
Molecular Weight 367.8 g/mol
CAS No. 851546-61-7
Cat. No. B1678263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsi-697
CAS851546-61-7
Synonyms2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo(H)quinoline-4-carboxylic acid
PSI 697
PSI-697
PSI697
Molecular FormulaC21H18ClNO3
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O
InChIInChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26)
InChIKeyDIEPFYNZGUUVHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PSI-697 (CAS 851546-61-7): A Clinically-Staged Oral P-Selectin Inhibitor with Documented In Vivo Efficacy in Thrombosis and Inflammation Models


PSI-697 is a synthetic small-molecule antagonist from the tetrahydrobenzoquinoline salicylic acid class that targets P-selectin [1]. It is distinguished by its oral bioavailability and has advanced to Phase I clinical evaluation for atherothrombotic and venous thrombotic indications [2][3]. Unlike many investigational selectin antagonists, PSI-697 is a selective, non-carbohydrate-based inhibitor of the P-selectin/PSGL-1 interaction, with a well-characterized preclinical profile [1].

Why In-Class P-Selectin Antagonists Cannot Be Interchanged for PSI-697 in Preclinical Models of Thrombosis and Inflammation


Substituting PSI-697 with other P-selectin inhibitors, including pan-selectin antagonists or monoclonal antibodies, introduces substantial variability in key experimental parameters. Differences in selectivity profiles, oral bioavailability, and demonstrated in vivo efficacy across diverse animal models of thrombosis and inflammation [1] preclude generic substitution without significant re-validation. The specific pharmacokinetic and pharmacodynamic properties of PSI-697, including its moderate oral bioavailability and defined in vivo dosing regimens in rodent and primate models [2][3], establish a unique baseline that is not readily replicated by other compounds in the class.

PSI-697 Quantitative Differentiation: Head-to-Head Performance Against Closest Analogs


Superior Efficacy in Reducing Vein Wall Injury Compared to LMWH (Enoxaparin) in Rat Venous Thrombosis Model

In a rat inferior vena cava (IVC) stenosis model of venous thrombosis, PSI-697 (30 mg/kg, oral) demonstrated superior protection against vein wall injury compared to the anticoagulant low-molecular-weight heparin (LMWH, enoxaparin at 3 mg/kg, subcutaneous) [1]. Crucially, PSI-697 significantly reduced vein wall stiffness, intimal thickness, and specific inflammatory mediators, whereas LMWH did not [1].

Venous Thrombosis Vascular Injury Anti-inflammatory

Enhanced Thrombus Resolution Without Anticoagulation vs. LMWH in Primate Model of Venous Thrombosis

In a baboon model of venous thrombosis, daily oral PSI-697 (30 mg/kg) led to significantly greater thrombus resolution compared to both vehicle control and LMWH (1.5 mg/kg daily) [1]. Notably, this benefit was achieved without measured anticoagulation, a key advantage for maintaining hemostasis [1].

Venous Thrombosis Thrombus Resolution Non-human Primate Model

Attenuation of Neointimal Hyperplasia in Rat Carotid Injury Model vs. Vehicle Control

In a rat carotid artery injury model, daily oral administration of PSI-697 significantly reduced neointimal formation in a dose-dependent manner compared to vehicle control [1]. This model is highly relevant for evaluating interventions to prevent restenosis after vascular procedures.

Arterial Injury Restenosis Neointimal Hyperplasia

Significant Reduction of Thrombus Weight Without Bleeding Time Prolongation in Rat Venous Thrombosis Model

PSI-697 reduced thrombus formation in a rat venous thrombosis model without the bleeding time prolongation typical of anticoagulants and antiplatelet drugs [1]. This uncoupling of antithrombotic efficacy from bleeding risk is a critical and quantifiable advantage.

Venous Thrombosis Antithrombotic Bleeding Risk

Attenuation of Neutrophil Adhesion and Aggregation in Sickle Cell Disease (SCD) Model

In the Townes mouse model of sickle cell disease (SCD), prophylactic administration of PSI-697 significantly reduced markers of vaso-occlusion, a key driver of morbidity [1]. This demonstrates its potential utility in a disease area distinct from atherothrombosis.

Sickle Cell Disease Vaso-occlusion Neutrophil Adhesion

Optimal Scientific and Industrial Applications for PSI-697 Based on Quantitative Evidence


Evaluating Anti-Inflammatory Mechanisms in Venous Thrombosis Without Bleeding Risk

PSI-697 is the ideal tool compound for in vivo studies where the goal is to inhibit inflammation and thrombus propagation while preserving hemostasis. Its superior performance against LMWH in reducing vein wall injury (intimal thickening, IL-13) and promoting thrombus resolution without bleeding time prolongation makes it the preferred choice over anticoagulants or broad-spectrum antiplatelet agents [1][2]. This scenario is directly supported by head-to-head data in rat and primate models.

Investigating Thrombus Resolution and Vein Recanalization in Large Animal Models

For researchers utilizing non-human primate models of deep vein thrombosis (DVT), PSI-697 provides a validated oral dosing regimen with documented efficacy in promoting >80% vein lumen opening, a quantitative endpoint of recanalization [3]. Its activity in this clinically translatable model, combined with its lack of anticoagulant effect, is a unique and quantifiable differentiator from LMWH and direct oral anticoagulants.

Probing the Role of P-Selectin in Arterial Restenosis and Neointimal Hyperplasia

In studies of vascular injury and restenosis, PSI-697 offers a well-defined dose-response relationship for inhibiting neointimal formation (e.g., 40.2% reduction in I/M ratio at 30 mg/kg in rat carotid injury) [4]. This established efficacy allows for precise experimental design, comparing the contribution of P-selectin antagonism to other interventions in preventing post-angioplasty or post-surgical restenosis.

Examining Neutrophil-Mediated Vaso-Occlusion in Sickle Cell Disease Models

PSI-697 is a potent and orally active tool for investigating the role of P-selectin in the pathogenesis of vaso-occlusive crisis in SCD. Its demonstrated ability to reduce adherent neutrophils by 55% and neutrophil-platelet aggregates by 78% in the Townes mouse model provides a quantitative basis for its use in evaluating novel therapeutic strategies for SCD [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psi-697

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.